molecular formula C15H19NO5 B3133760 2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 398476-78-3

2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B3133760
CAS RN: 398476-78-3
M. Wt: 293.31
InChI Key: PUGASQAAOACKPI-UHFFFAOYSA-N
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Description

The compound you mentioned contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The Boc group has a linear formula of C11H14O4N2 . The InChI key is GNGCSXRLPFHKIO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (Boc-AAILs)

Boc-HIQ can be incorporated into amino acid ionic liquids (AAILs) for peptide synthesis. AAILs are room-temperature ionic liquids derived from natural amino acids. These compounds serve as synthetic supports, cleavage reagents, and solvents in peptide chemistry. Boc-HIQ-based AAILs have been explored as efficient reactants and reaction media. The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs, allowing rapid dipeptide synthesis without the need for additional base .

Protection of Amino Groups in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups during peptide synthesis. Boc-HIQ can serve as a Boc-protected amino acid, allowing controlled peptide bond formation while avoiding unwanted side reactions. Its stability under basic hydrolysis conditions and catalytic reduction conditions makes it an excellent choice for protecting amino groups .

Mechanism of Action

Future Directions

The use of Boc-protected amino acids and their derivatives continues to be a vital part of organic synthesis, particularly in the field of peptide synthesis . Future research will likely continue to explore new methods and applications for these compounds.

properties

IUPAC Name

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-9-4-5-11(17)6-10(9)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGASQAAOACKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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